molecular formula C10H21BrZn B062632 N-Decylzinc bromide CAS No. 160516-17-6

N-Decylzinc bromide

Cat. No.: B062632
CAS No.: 160516-17-6
M. Wt: 286.6 g/mol
InChI Key: RTHCUVJQVVJPTJ-UHFFFAOYSA-M
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Description

N-Decylzinc bromide is an organozinc compound with the chemical formula C10H21ZnBr. It is a colorless to pale yellow liquid known for its strong and unstable odor. This compound is primarily used as a reagent in organic synthesis, particularly for the construction of carbon-carbon and carbon-metal bonds .

Safety and Hazards

N-Decylzinc bromide is a highly flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .

Future Directions

While specific future directions for N-Decylzinc bromide were not found in the search results, there is ongoing research into zinc-based batteries, which could potentially use zinc compounds like this compound . These batteries are seen as promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

Mechanism of Action

Target of Action

N-Decylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are a variety of organic compounds, including aldehydes, ketones, aryl halides, and alkynes . These compounds play crucial roles in various chemical reactions, serving as the building blocks for more complex molecules.

Mode of Action

The interaction of this compound with its targets primarily involves the construction of carbon-carbon and carbon-metal bonds . This compound reacts with the target molecules, facilitating the formation of these bonds and leading to the synthesis of new organic compounds .

Pharmacokinetics

As a laboratory reagent, it is typically handled and stored under controlled conditions to ensure its stability and effectiveness . Its bioavailability would largely depend on the specific conditions of its use, including the reaction environment and the presence of other compounds.

Result of Action

The primary result of this compound’s action is the synthesis of new organic compounds through the formation of carbon-carbon and carbon-metal bonds . This can lead to the production of a wide range of organic compounds, depending on the specific targets and reaction conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be highly flammable and can react with water to release flammable gases . Therefore, it is typically handled and stored under inert gas and protected from moisture . Other factors, such as temperature and the presence of other compounds, can also affect its reactivity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Decylzinc bromide is typically prepared by reacting decane with zinc powder in the presence of a bromide source. The reaction can be carried out using hydrogen bromide or bromine in a suitable solvent .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the reaction of decane with zinc powder and a bromide source under controlled conditions to ensure high yield and purity. The reaction is usually conducted in a solvent like tetrahydrofuran (THF) to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: N-Decylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

    Aldehydes and Ketones: React with this compound to form secondary and tertiary alcohols.

    Aryl Halides and Alkynes: React to form carbon-carbon bonds, often in the presence of catalysts like palladium.

Major Products: The major products formed from these reactions include various alcohols, alkanes, and other organozinc derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific alkyl chain length, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent for synthesizing specific organic molecules that require a decyl group .

Properties

IUPAC Name

bromozinc(1+);decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCUVJQVVJPTJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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